molecular formula C21H17ClN4O3 B2971699 N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-09-2

N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2971699
CAS RN: 921807-09-2
M. Wt: 408.84
InChI Key: ZEPUIQGLTXYZBU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide , often referred to as Pyrido[3,2-d]pyrimidine-7-carboxamide , is a heterocyclic compound. Heterocycles are prevalent in various biologically active molecules, including natural products and pharmaceuticals. This particular compound features a pyrrolo[3,2-d]pyrimidine core with substituents at different positions .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors. For instance, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine intermediate can be treated with a 1:1 complex of N,N-dimethylformamide thionyl chloride to yield the desired 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .


Molecular Structure Analysis

The molecular structure of Pyrido[3,2-d]pyrimidine-7-carboxamide consists of a fused pyrrolo[3,2-d]pyrimidine ring system. The chlorine atom is attached to the 7-position, and the p-tolyl group is present at another position. The overall structure plays a crucial role in its biological activity and interactions with target proteins .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions can modify its functional groups, affecting its pharmacological properties. Investigating its reactivity and stability is essential for drug development .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic activities . These compounds could be valuable in pain management and inflammation-related conditions.

Antidiabetic Applications

Indole derivatives have been linked to antidiabetic properties. Investigating whether N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide affects glucose metabolism or insulin sensitivity could provide valuable insights.

properties

IUPAC Name

N-(2-chlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-7-9-13(10-8-12)26-20(28)18-17(24-21(26)29)14(11-25(18)2)19(27)23-16-6-4-3-5-15(16)22/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPUIQGLTXYZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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